molecular formula C16H11N7O2 B5849945 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5849945
M. Wt: 333.30 g/mol
InChI Key: GGONYRPZLDZZLM-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as NBI, is a chemical compound that has shown promising results in scientific research applications. NBI is a small molecule inhibitor that targets the receptor tyrosine kinase (RTK) activity of vascular endothelial growth factor (VEGF) receptors.

Mechanism of Action

4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone binds to the ATP-binding site of VEGF receptors and inhibits their kinase activity. This leads to the inhibition of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. The inhibition of these pathways results in the suppression of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to inhibit the proliferation, migration, and invasion of cancer cells. 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone also induces apoptosis, or programmed cell death, in cancer cells. Moreover, 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone inhibits the formation of new blood vessels and disrupts the existing blood vessels, leading to the reduction of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has shown high selectivity and potency towards VEGF receptors, making it a promising candidate for anti-angiogenic therapy. However, 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone also has some limitations. It has poor solubility in water, which can affect its bioavailability and efficacy. Moreover, 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has not been tested in clinical trials, and its safety and toxicity profile are not well understood.

Future Directions

4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has several potential future directions for scientific research. Firstly, the optimization of 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone's chemical structure can improve its solubility and bioavailability. Secondly, the combination of 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone with other anti-cancer drugs can enhance its efficacy and reduce the risk of drug resistance. Thirdly, the development of 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone as a targeted therapy for specific cancer types can improve its clinical application. Lastly, the investigation of 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone's safety and toxicity profile can pave the way for its clinical trials and potential FDA approval.
Conclusion:
In conclusion, 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a small molecule inhibitor that has shown promising results in scientific research applications. 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone inhibits the VEGF receptor-mediated signaling pathway, leading to the suppression of angiogenesis and tumor growth. 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has several advantages and limitations for lab experiments, and its future directions include chemical optimization, combination therapy, targeted therapy, and safety and toxicity profiling. 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has the potential to become a novel anti-cancer drug, but further research is required to fully understand its clinical application.

Synthesis Methods

The synthesis of 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 4-nitrobenzaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of acetic acid and ethanol. The reaction proceeds in a one-pot process and yields 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone as a yellow solid. The purity of 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be improved by recrystallization from ethanol.

Scientific Research Applications

4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been extensively studied for its anti-angiogenic properties. Angiogenesis is the process of new blood vessel formation, which is essential for tumor growth and metastasis. 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone inhibits the VEGF receptor-mediated signaling pathway, which is crucial for angiogenesis. 4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, lung cancer, and glioblastoma.

properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7O2/c24-23(25)11-7-5-10(6-8-11)9-17-21-16-19-15-14(20-22-16)12-3-1-2-4-13(12)18-15/h1-9H,(H2,18,19,21,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGONYRPZLDZZLM-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.